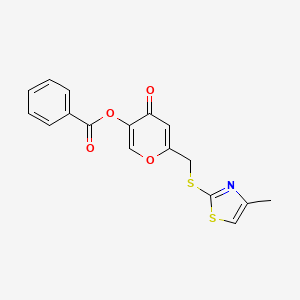

![molecular formula C18H14N4O2 B2774834 N-(2-(1H-苯并[d]咪唑-2-基)苯基)-5-甲基异噻唑-3-甲酰胺 CAS No. 933201-84-4](/img/structure/B2774834.png)

N-(2-(1H-苯并[d]咪唑-2-基)苯基)-5-甲基异噻唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

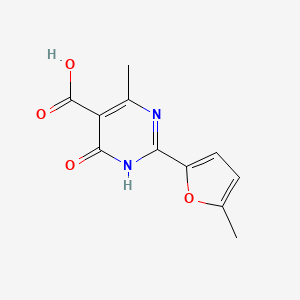

“N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide” is a benzimidazole-based molecule that demonstrates significant anti-proliferative activity . It is a part of a series of hybridized molecules that comprise a benzimidazole function, along with a chalcone (or styryl) moiety linked by a benzamide .

Synthesis Analysis

The synthesis of this compound involves the formation of C-N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, the compound is obtained .Molecular Structure Analysis

The structure of the compound was characterized via IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA and powder XRD techniques . The spectral data indicated the bidentate bonding mode for bis-benzimidazole .Chemical Reactions Analysis

The compound is part of a series of hybridized molecules that demonstrate significant anti-proliferative activity . The study reflected the profound role and positions of substitution on the phenyl moiety of the benzimidazole system .Physical And Chemical Properties Analysis

The compound has been characterized using various spectroscopic techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA and powder XRD .科学研究应用

合成与表征

研究深入探讨了涉及苯并咪唑和异恶唑部分的化合物的合成与表征,强调了这些框架在创造新材料和生物活性分子方面的灵活性与潜力。例如,研究表明通过环缩合反应合成了各种衍生物,提供了对这些化合物的结构和化学性质的见解 (Sokolov, Martynov, & Aksinenko, 2014)。

催化与材料科学应用

一些研究集中于将苯并咪唑和异恶唑衍生物纳入催化体系,探索它们在聚合过程中的效用。例如,合成了含有苯并咪唑基苯基喹啉甲酰胺衍生物的半茂金属氯化钛,并显示出对乙烯聚合的高催化活性 (Sun et al., 2010)。这强调了此类化合物在开发具有定制化特性的新材料方面的潜力。

生物活性

探索苯并咪唑和异恶唑衍生物的生物活性一直是一个重要的兴趣领域。这些化合物因其抗菌和抗氧化特性而受到研究,表明它们作为治疗剂的潜力。例如,合成了新型衍生物并评估了它们的抗菌活性,对各种细菌菌株显示出有希望的结果 (Bassyouni et al., 2012)。此外,还研究了这些衍生物的抗氧化活性,表明它们在对抗氧化应激相关疾病方面具有潜力 (Buravlev, Shevchenko, & Kutchin, 2021)。

作用机制

The compound displays potent anti-proliferative activity. In silico docking study was performed against protein tyrosine kinase (PDB ID: 2J5F) to determine the probable mechanism of action of the novel compounds . The tumor inhibitory mechanism of the compound is due to its antiangiogenic effect and promotion of apoptosis .

属性

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O2/c1-11-10-16(22-24-11)18(23)21-13-7-3-2-6-12(13)17-19-14-8-4-5-9-15(14)20-17/h2-10H,1H3,(H,19,20)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLKWUXPMZFLJDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[chloro(difluoro)methyl]-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2774751.png)

![1-[(5-Chloropyrazin-2-yl)methyl]-3-[[1-(hydroxymethyl)cyclopentyl]-phenylmethyl]urea](/img/structure/B2774752.png)

![6,8-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one](/img/structure/B2774756.png)

![1-Fluorospiro[2.5]octane-1-carboxylic acid](/img/structure/B2774759.png)

![1-[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2774764.png)

![3-butyl-9-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2774767.png)

![2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2774771.png)

![N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]acetamide](/img/structure/B2774773.png)